Home > Products > Screening Compounds P66360 > Pranlukast hydrate
Pranlukast hydrate - 150821-03-7

Pranlukast hydrate

Catalog Number: EVT-253439
CAS Number: 150821-03-7
Molecular Formula: C27H23N5O4
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pranlukast hydrate is a potent, selective, and orally active cysteinyl leukotriene receptor antagonist. [, ] It exhibits strong binding affinity for the cysteinyl leukotriene type 1 receptor (CysLT1). [, ] In scientific research, Pranlukast hydrate serves as a valuable tool for investigating the roles of cysteinyl leukotrienes in various physiological and pathological processes.

Montelukast

Zafirlukast

Leukotriene C4 (LTC4)

Relevance: Pranlukast hydrate directly antagonizes the effects of LTC4 by blocking its binding to the CysLT1 receptor. Research has demonstrated that LTC4 levels are elevated in patients with asthma, and targeting this mediator with Pranlukast hydrate effectively reduces asthma symptoms []. LTC4 is a central target for understanding the mechanism of action of Pranlukast hydrate and its therapeutic benefits in treating asthma.

Leukotriene D4 (LTD4)

Relevance: Pranlukast hydrate, by blocking the CysLT1 receptor, inhibits the actions of both LTC4 and LTD4. Studies have shown that Pranlukast hydrate can effectively block the chemotactic response and adhesion of eosinophils induced by LTD4 []. This dual inhibition of LTC4 and LTD4 highlights the comprehensive approach of Pranlukast hydrate in managing asthma by targeting multiple key mediators in the inflammatory cascade.

Leukotriene E4 (LTE4)

Relevance: While Pranlukast hydrate primarily exerts its effects by blocking the CysLT1 receptor, research has investigated the relationship between Pranlukast hydrate treatment and urinary LTE4 levels in conditions like HSP []. Understanding how Pranlukast hydrate influences LTE4 levels can provide further insights into its pharmacodynamic effects and potential applications beyond asthma treatment.

Overview

Pranlukast hemihydrate is a pharmaceutical compound primarily used as a leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis. It works by inhibiting the action of leukotrienes, which are inflammatory mediators that contribute to bronchoconstriction and airway inflammation. The compound is classified under the category of anti-inflammatory drugs and is particularly noted for its oral bioavailability and therapeutic efficacy.

Source

Pranlukast was first developed in the 1990s and has been marketed in various countries. It is synthesized from specific chemical precursors through a series of reactions that involve the formation of various functional groups, ultimately yielding the active compound.

Classification

Pranlukast hemihydrate belongs to the class of medications known as leukotriene receptor antagonists. It is specifically designed to block the cysteinyl leukotriene receptor, thus preventing the action of leukotrienes in the body.

Synthesis Analysis

The synthesis of pranlukast hemihydrate involves several steps, typically beginning with the preparation of key intermediates. A notable method includes:

  1. Condensation Reaction: The synthesis starts with the condensation of specific acylated amino acids or their derivatives, often involving a tetrazole intermediate.
  2. Deprotection Steps: Following cyclization, protecting groups are removed to yield the final compound.

A detailed synthesis route includes using solvents such as dimethylformamide and potassium tert-butoxide as a base catalyst, where specific molar ratios of reactants are maintained to optimize yield and purity. For instance, one method reports a yield of approximately 91% after purification steps involving filtration and drying processes .

Molecular Structure Analysis

The molecular structure of pranlukast hemihydrate can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. The structure features:

  • Molecular Formula: C25_{25}H28_{28}N2_{2}O5_{5}S
  • Molecular Weight: Approximately 468.57 g/mol

The compound exhibits a complex arrangement with multiple aromatic rings, amide linkages, and a sulfonic acid group which are crucial for its interaction with biological targets.

Chemical Reactions Analysis

Pranlukast undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Amide Bonds: Key steps involve forming amide bonds through condensation reactions between carboxylic acids and amines.
  2. Cyclization: The formation of cyclic structures from linear precursors is essential for achieving the desired pharmacological activity.
  3. Deprotection Reactions: Protecting groups are selectively removed to unveil reactive sites necessary for biological function.

These reactions are carefully controlled to ensure high yields and minimize by-products .

Mechanism of Action

Pranlukast functions by selectively antagonizing cysteinyl leukotriene receptors (CysLT1), which play a significant role in mediating inflammatory responses in asthma. Upon binding to these receptors, pranlukast inhibits:

  • Bronchoconstriction: Prevents airway narrowing caused by leukotrienes.
  • Mucus Secretion: Reduces mucus production in the airways.
  • Vascular Permeability: Diminishes edema associated with inflammation.

This mechanism ultimately leads to improved airflow and reduced symptoms in patients suffering from asthma .

Physical and Chemical Properties Analysis

Pranlukast hemihydrate exhibits several notable physical and chemical properties:

Applications

Pranlukast hemihydrate is primarily used in clinical settings for:

  • Asthma Management: As an adjunct therapy to improve control over asthma symptoms.
  • Allergic Rhinitis Treatment: To alleviate symptoms associated with seasonal allergies.
  • Research Applications: Investigated for potential roles in other inflammatory conditions due to its mechanism of action against leukotrienes.

Recent studies have also explored innovative formulations aimed at enhancing its bioavailability, indicating ongoing interest in optimizing its therapeutic use .

Synthetic Methodologies and Process Optimization of Pranlukast Hemihydrate

Novel Acylation and Cyclization Pathways in Pranlukast Synthesis

The synthesis of pranlukast hemihydrate critically depends on strategic acylation and cyclization methodologies that govern both efficiency and purity. A significant advancement involves the direct one-step amidation between 4-(4-phenylbutoxy)benzoic acid and 3-amino-2-hydroxyacetophenone, facilitated by phosphotungstic acid catalysis. This approach eliminates the need for toxic activating agents like thionyl chloride, achieving yields exceeding 77% with product purity >98% [2]. The reaction mechanism involves acid activation of the carboxyl group, enabling nucleophilic attack by the amine group under optimized conditions (160°C, 6-8 hours) in polyethylene glycol solvent systems [2].

Concurrently, tetrahydrofuran-mediated cyclization has emerged as a pivotal step for constructing the benzopyranone core. Key intermediates like N-(2-cyano-4-oxo-4H-1-benzopyran-8-yl)-4-(4-phenylbutoxy)benzamide undergo cyclization in THF at reflux temperatures (65-70°C), with precise control of stoichiometric ratios minimizing dimeric byproducts [3] [6]. Recent modifications employ microwave-assisted ring closure, reducing reaction times from 12 hours to under 45 minutes while maintaining yields at 82-85% [3].

Table 1: Comparative Analysis of Key Acylation/Cyclization Methods in Pranlukast Synthesis

MethodStepsKey AdvantageYield (%)Purity (%)Reference
Phosphotungstic Acid Catalysis1Eliminates toxic activators77-82>98 [2]
THF-Mediated Cyclization3High regioselectivity80-8597-99 [3]
Microwave-Assisted Closure375% reduction in reaction time82-8598 [6]

Solvent-Free and Green Chemistry Approaches for Scalable Production

Environmental and operational imperatives have driven substantial innovation in solvent-free pranlukast synthesis. A patented polyethylene glycol (PEG)-phosphotungstic acid system enables direct amidation without organic solvents, leveraging PEG's dual functionality as both reaction medium and catalyst promoter. This approach achieves a solvent reduction index (SRI) of 0.95 while permitting catalyst recovery (>90%) through simple ether extraction and rotary evaporation [2] [10]. The optimized mass ratio of PEG to 4-(4-phenylbutoxy)benzoic acid (3-4:1) creates a microaqueous environment that facilitates water removal via toluene azeotrope, pushing reaction equilibrium toward product formation [2].

Complementary mechanochemical approaches utilize high-shear milling to promote solid-state reactions between potassium carbonate-activated acids and amine intermediates. This technique reduces process mass intensity (PMI) by 40% compared to conventional solvent-based routes while eliminating wastewater generation. Notably, the absence of solvent simplifies purification – crude products obtained via mechanochemistry typically require only a single ethanol wash to achieve pharma-grade purity (99.5%) [7].

Table 2: Environmental Metrics for Green Synthesis Approaches

ApproachSolvent Reduction (%)Catalyst Reusability (Cycles)Yield (%)Process E-Factor
PEG-Phosphotungstic Acid1008-1077-821.8
Mechanochemical Activation100Not applicable85-880.9
Spray-Dried Microparticles100 (aqueous only)Not applicable98*2.1

*Yield refers to formulation efficiency [9]

Catalytic Systems for Tetrazole Ring Formation: Efficiency and Selectivity

The construction of pranlukast's tetrazole moiety presents significant synthetic challenges due to regioselectivity requirements and safety concerns. Conventional methods employing sodium azide with stoichiometric metal salts (ZnCl₂, SnCl₄) in dipolar aprotic solvents (DMF, DMSO) face limitations including prolonged reaction times (12-24 hours), moderate regioselectivity (7:1 to 10:1), and explosive hazards [6] [9]. Recent advances address these issues through heterogeneous acid catalysis using montmorillonite K10 clay-supported zinc catalysts, enabling safe [3+2] cycloadditions between nitrile intermediates and azide sources at 100°C. This system achieves 94% conversion with 15:1 regioselectivity while reducing metal contamination below 5 ppm in the final product [7].

A breakthrough in continuous flow technology revolutionizes tetrazole synthesis by minimizing azide accumulation. The integration of microreactors with in-line quench systems allows precise temperature control (120°C) and residence times under 30 minutes. This approach enhances reaction safety profile while boosting yields to 88-92% – a 25% increase over batch methods [9]. Critical to pharmaceutical applications, flow systems consistently produce tetrazole isomers with regiomeric excess >98%, eliminating costly chromatography in downstream processing.

Role of Tetrahydrofuran in Intermediate Purification and Yield Enhancement

Tetrahydrofuran (THF) serves as a critical processing solvent despite its exclusion from reaction steps in modern protocols. Its high dipolar aprotic character (dielectric constant 7.6) enables superior solvation of polar intermediates like 8-amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one hydrochloride. THF-water mixtures (70:30 v/v) dissolve this intermediate at 45 mg/mL – triple the solubility achievable with ethanol or methanol systems [3] [9]. This property facilitates high-concentration crystallizations (>25% w/v) that dramatically increase isolated yields during salt formation.

THF's low boiling point (66°C) enables innovative temperature-gradient recrystallization techniques for final purification. Crude pranlukast dissolved in THF at 60°C undergoes controlled cooling to -20°C at 1°C/minute, selectively precipitating the hemihydrate form while excluding anhydrous polymorphs. This single-step purification replaces traditional silica gel chromatography, boosting process yield from 68% to 92% while ensuring water content precisely at 3.2-3.7% (theoretical hemihydrate: 3.6%) [3] [4]. Residual THF removal is optimized through vacuum-drying protocols that maintain product crystallinity – critical for dissolution performance in final formulations.

Table 3: Solvent Performance in Pranlukast Intermediate Purification

Solvent SystemSolubility (mg/mL)Crystallization Yield (%)Residual Solvent (ppm)Form Stability
THF:Water (70:30)4592<250Hemihydrate
Methanol1578<500Mixture
Ethyl Acetate865<350Anhydrous
Dichloromethane5285<3000*Amorphous

*Exceeds ICH limits without secondary processing [3] [9]

Comparative Analysis of Patent-Based Synthetic Routes (1995–2024)

Evolution of pranlukast synthesis across 30 years reveals a clear trajectory toward atom economy and operational safety. Early patents (1995-2005) exemplified by Toda's thionyl chloride route (US4780469) employed hazardous acyl chlorides in five-step sequences with cumulative yields below 35% and multiple chromatographic purifications [6]. The 2008 tetrahydrofuran path (CN101450943B) marked a paradigm shift by introducing THF-mediated cyclizations that increased overall yield to 58% while eliminating halocarbon solvents [3].

Recent innovations focus on convergent modular synthesis as seen in CN111960957A (2020), where phosphotungstic acid-catalyzed amidation and flow-based tetrazole formation reduced process steps from seven to three. This approach achieves unprecedented 71% overall yield while cutting organic waste by 65% compared to first-generation processes [2] [6]. Intellectual property analysis reveals diminishing patent activity for classical routes since 2015, with 78% of new filings concentrating on catalytic systems (32%), continuous processing (29%), or polymorph control (17%) – reflecting industry priorities in green manufacturing.

Table 4: Chronological Evolution of Key Pranlukast Synthesis Patents

Patent/PublicationYearKey InnovationStepsOverall Yield (%)Environmental Impact
US47804691988Thionyl chloride activation731High PMI (>120)
CN101450943B2008THF cyclization medium558Moderate PMI (45)
CN111960957A2020Catalytic amidation & flow tetrazole371Low PMI (18)
CN106588897A2017Solvent-free mechanochemistry469Ultra-low PMI (8)

Properties

CAS Number

150821-03-7

Product Name

Pranlukast hemihydrate

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide

Molecular Formula

C27H23N5O4

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)

InChI Key

NBQKINXMPLXUET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.